molecular formula C22H21N7O3 B2607813 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1219902-20-1

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2607813
CAS No.: 1219902-20-1
M. Wt: 431.456
InChI Key: QQQINEXRFKFXKK-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via an ethyl group to a benzamide scaffold. The benzamide moiety is substituted with a 1H-tetrazol-1-yl group at the 3-position, while the pyridazinone ring bears a 4-ethoxyphenyl substituent. The ethoxy group may influence lipophilicity and electronic effects, impacting solubility and target interactions.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O3/c1-2-32-19-8-6-16(7-9-19)20-10-11-21(30)28(25-20)13-12-23-22(31)17-4-3-5-18(14-17)29-15-24-26-27-29/h3-11,14-15H,2,12-13H2,1H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQINEXRFKFXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. Understanding its biological activity is crucial for its development in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3}, with a molecular weight of 395.5 g/mol. The compound features a pyridazinone core, an ethoxyphenyl substituent, and a tetrazole moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It can bind to specific receptors, altering signal transduction pathways that regulate cellular functions.
  • Gene Expression Modulation : The compound may influence the expression of genes associated with disease processes, particularly in cancer and inflammatory conditions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyridazinone derivatives induce apoptosis in MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Pyridazinone derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic efficacy in inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant microorganisms .

Data Summary

Activity Effect Cell Lines/Organisms
AnticancerInduces apoptosisMCF-7, Bel-7402
Anti-inflammatoryInhibits pro-inflammatory cytokinesIn vitro models
AntimicrobialActive against bacterial strainsVarious pathogenic bacteria

Case Studies

A notable study evaluated the anticancer properties of a related pyridazinone derivative, showing enhanced cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the role of ROS in mediating the apoptotic effects of the compound on cancer cells . Another investigation focused on the anti-inflammatory potential of similar compounds, demonstrating significant reductions in inflammation markers in animal models .

Comparison with Similar Compounds

Research Implications

  • The target compound’s tetrazole group may confer advantages in protease inhibition (e.g., immunoproteasome targets) compared to carboxylate-containing analogs .
  • The ethoxyphenyl substituent could enhance metabolic stability relative to electron-withdrawing groups (e.g., chloro or trifluoromethyl) in compounds.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
  • Step 1 : Condensation of 4-ethoxyphenyl-substituted pyridazinone precursors with ethylenediamine derivatives under reflux in solvents like THF or DMSO .
  • Step 2 : Benzamide coupling using 3-(1H-tetrazol-1-yl)benzoic acid activated via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Key Conditions : Temperature control (60–80°C), anhydrous solvents, and catalysts like DMAP. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR for verifying substituent positions and regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular mass and fragmentation patterns .
  • X-ray Crystallography : For unambiguous 3D structural determination, though limited by crystal-growing challenges .

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer :
  • In vitro assays : Test enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based substrates .
  • Cell-based studies : Dose-dependent cytotoxicity profiling in cancer cell lines (e.g., IC50_{50} determination via MTT assays) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while improving yield by 15–20% .
  • Solvent optimization : Switch from THF to DMF for better solubility of intermediates .
  • Catalyst screening : Test alternatives to DMAP, such as polymer-supported catalysts, to minimize purification steps .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–100 µM) to identify biphasic effects .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Off-target profiling : Employ proteome-wide affinity chromatography to identify unintended binding partners .

Q. How can computational modeling predict binding modes with target enzymes?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with catalytic sites (e.g., ATP-binding pockets in kinases) .
  • MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes in the enzyme-compound complex .

Q. What methodologies assess metabolic stability and pharmacokinetic (PK) properties?

  • Methodological Answer :
  • Liver microsome assays : Incubate with human hepatocytes to measure half-life (t1/2t_{1/2}) and clearance rates .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify free vs. bound fractions .

Data Contradiction Analysis

Q. How to interpret conflicting data on enzyme inhibition potency between studies?

  • Methodological Answer :
  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
  • Buffer conditions : Test pH (6.5–8.0) and ionic strength effects on compound-enzyme interactions .
  • Statistical rigor : Apply ANOVA with post-hoc tests to compare replicates across labs .

Tables for Key Data

Table 1 : Optimized Reaction Conditions for Synthesis

StepReagents/ConditionsYield Improvement StrategyReference
1THF, 70°C, 12 hMicrowave-assisted (80°C, 2 h)
2EDC/HOBt, DMFPolymer-supported catalyst

Table 2 : Analytical Techniques for Structural Confirmation

TechniqueApplicationKey ParametersReference
1^1H NMRRegiochemistry400 MHz, DMSO-d6
HRMSMolecular massESI+, m/z 450.2012

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